molecular formula C15H17NO5 B14912498 1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]proline

1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]proline

Cat. No.: B14912498
M. Wt: 291.30 g/mol
InChI Key: SETZGALTVSOSTO-FNORWQNLSA-N
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Description

1-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)pyrrolidine-2-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring attached to a carboxylic acid group and a hydroxy-methoxyphenyl acrylate moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and pyrrolidine-2-carboxylic acid.

    Condensation Reaction: The first step involves a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and an appropriate acrylate derivative under basic conditions to form the hydroxy-methoxyphenyl acrylate intermediate.

    Coupling Reaction: The intermediate is then coupled with pyrrolidine-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The acrylate moiety can be reduced to form a saturated ester.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or NaBH4 (sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (sodium hydride).

Major Products

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde derivatives.

    Reduction: Formation of saturated esters.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cellular defense mechanisms and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetic acid: Shares the hydroxy-methoxyphenyl moiety but lacks the pyrrolidine and acrylate groups.

    Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring and carboxylic acid group but lacks the hydroxy-methoxyphenyl acrylate moiety.

Uniqueness

1-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)pyrrolidine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

1-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H17NO5/c1-21-13-9-10(4-6-12(13)17)5-7-14(18)16-8-2-3-11(16)15(19)20/h4-7,9,11,17H,2-3,8H2,1H3,(H,19,20)/b7-5+

InChI Key

SETZGALTVSOSTO-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)N2CCCC2C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)N2CCCC2C(=O)O)O

Origin of Product

United States

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